molecular formula C13H13FO3 B112681 1H-Benzotriazole-6-methanamine CAS No. 496841-88-4

1H-Benzotriazole-6-methanamine

Cat. No.: B112681
CAS No.: 496841-88-4
M. Wt: 236.24 g/mol
InChI Key: HFJXZTKRHRFTPK-UHFFFAOYSA-N
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Description

1H-Benzotriazole-6-methanamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which include excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . These properties make this compound a valuable compound in synthetic chemistry and industrial applications.

Biochemical Analysis

Biochemical Properties

1H-Benzotriazole-6-methanamine is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow this compound to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The preparation of 1H-Benzotriazole-6-methanamine typically involves the reaction of benzotriazole with appropriate reagents under controlled conditions. One common method includes the reaction of benzotriazole with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide containing 5% water at 50°C . This reaction yields the desired product with minimal contamination from isomeric forms. Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzotriazole-6-methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of the benzotriazole moiety, which acts as an excellent leaving group. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

1H-Benzotriazole-6-methanamine can be compared with other benzotriazole derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to other benzotriazole derivatives.

Properties

IUPAC Name

2H-benzotriazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJXZTKRHRFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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